3-[(4-Ethylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-ethylphenoxy group via a methylene bridge . It is a white to off-white powder that is used in various chemical and industrial applications .
Mechanism of Action
The mode of action typically involves the compound entering the microbial cell, where it dissociates due to the higher internal pH and releases protons, thereby lowering the internal pH . This can disrupt the normal functioning of the cell and inhibit growth .
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). They can be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism often occurs in the liver, and the compounds are typically excreted in the urine .
The efficacy and stability of these compounds can be influenced by environmental factors such as pH and temperature. For example, they are typically more effective in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenoxy)methyl]benzoic acid typically involves the reaction of 4-ethylphenol with benzyl chloride in the presence of a base to form 4-ethylphenoxybenzyl chloride . This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity . The use of automated systems ensures consistent reaction conditions and minimizes human error .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids and their derivatives.
Scientific Research Applications
3-[(4-Ethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenoxy)methyl]benzoic acid
- 3-[(4-Propylphenoxy)methyl]benzoic acid
- 3-[(4-Butylphenoxy)methyl]benzoic acid
Uniqueness
3-[(4-Ethylphenoxy)methyl]benzoic acid is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and biological activity . This makes it distinct from other similar compounds with different alkyl substitutions.
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJOHVRGADVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.